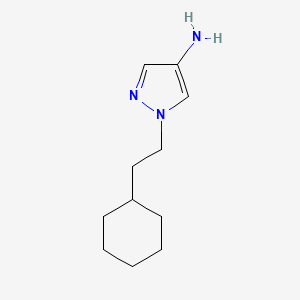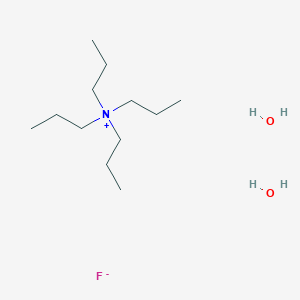
Butyl 3-fluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-fluoropropyl carbonate is an organic compound with the molecular formula C8H15FO3 It is a carbonate ester, characterized by the presence of a butyl group and a 3-fluoropropyl group attached to a carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-fluoropropyl carbonate typically involves the reaction of butanol with 3-fluoropropyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Butanol+3-Fluoropropyl chloroformate→Butyl 3-fluoropropyl carbonate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Butyl 3-fluoropropyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce butanol, 3-fluoropropanol, and carbon dioxide.
Transesterification: It can react with other alcohols to form different carbonate esters.
Nucleophilic Substitution: The fluorine atom in the 3-fluoropropyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Nucleophilic Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products:
Hydrolysis: Butanol, 3-fluoropropanol, carbon dioxide.
Transesterification: Various carbonate esters.
Nucleophilic Substitution: Substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl 3-fluoropropyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of other organic compounds, particularly in the preparation of fluorinated intermediates.
Material Science: It can be used in the development of new materials with unique properties, such as fluorinated polymers.
Pharmaceuticals: The compound can serve as a building block in the synthesis of pharmaceutical agents, particularly those requiring fluorinated moieties for enhanced biological activity.
Chemical Research: It is used in studies involving carbonate chemistry and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of butyl 3-fluoropropyl carbonate in chemical reactions typically involves the nucleophilic attack on the carbonyl carbon of the carbonate group. This leads to the cleavage of the C-O bond and the formation of new products. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-fluoropropyl carbonate
- Ethyl 3-fluoropropyl carbonate
- Propyl 3-fluoropropyl carbonate
Comparison: Butyl 3-fluoropropyl carbonate is unique due to its specific combination of a butyl group and a 3-fluoropropyl group This combination can impart distinct physical and chemical properties compared to other similar compounds
Eigenschaften
Molekularformel |
C8H15FO3 |
|---|---|
Molekulargewicht |
178.20 g/mol |
IUPAC-Name |
butyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C8H15FO3/c1-2-3-6-11-8(10)12-7-4-5-9/h2-7H2,1H3 |
InChI-Schlüssel |
HUCUDUFEMVUVCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)OCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















